molecular formula C9H9NO3S B2942962 2,4-Dimethylbenzene-1-sulfonyl isocyanate CAS No. 21926-43-2

2,4-Dimethylbenzene-1-sulfonyl isocyanate

Cat. No.: B2942962
CAS No.: 21926-43-2
M. Wt: 211.24
InChI Key: JSMSCEBQAVDZIX-UHFFFAOYSA-N
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Description

2,4-Dimethylbenzene-1-sulfonyl isocyanate is a sulfonyl isocyanate derivative featuring a benzene ring substituted with methyl groups at the 2- and 4-positions. Its molecular formula is C₉H₉NO₃S, with a molecular weight of 211.23 g/mol. The compound’s structure combines the electrophilic isocyanate group (–NCO) with a sulfonyl moiety (–SO₂–), making it reactive toward nucleophiles like amines and alcohols. The dual methyl substituents influence both electronic and steric properties, distinguishing it from simpler analogues such as p-toluenesulfonyl isocyanate (4-methylbenzene-1-sulfonyl isocyanate).

Properties

IUPAC Name

2,4-dimethyl-N-(oxomethylidene)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c1-7-3-4-9(8(2)5-7)14(12,13)10-6-11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMSCEBQAVDZIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N=C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylbenzene-1-sulfonyl isocyanate typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with a suitable isocyanate source. One common method is the reaction of 2,4-dimethylbenzenesulfonyl chloride with sodium azide, followed by the Curtius rearrangement to form the isocyanate. The reaction conditions usually involve the use of an organic solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylbenzene-1-sulfonyl isocyanate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.

    Nucleophilic Addition: Urea and carbamate derivatives, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2,4-Dimethylbenzene-1-sulfonyl isocyanate involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles such as amines and alcohols to form stable urea and carbamate linkages. This reactivity is exploited in various chemical transformations and applications .

Comparison with Similar Compounds

Data Table: Comparative Properties of Sulfonyl Isocyanates

Compound Substituents Molecular Weight (g/mol) Reactivity (Nucleophilic) Thermal Stability Key Applications
This compound 2,4-dimethyl 211.23 Moderate (steric hindrance) High Polymer crosslinking (theoretical)
4-Methylbenzene-1-sulfonyl isocyanate 4-methyl 199.24 High Moderate Adhesive accelerators
4-Methoxybenzene-1-sulfonyl isocyanate 4-methoxy 213.21 Low Low Discontinued
2-(4-Isopropyl-phenyl)-1,1-dimethyl-ethyl isocyanate Bulky alkyl groups ~280 (estimated) Low High Specialty polymers

Research Findings and Insights

  • Steric vs.
  • Synthesis Challenges : Methoxy-substituted analogues face discontinuation due to stability issues, whereas methyl groups offer simpler synthesis and better shelf life .
  • Future Directions : Comparative studies on the hydrolysis rates and carbamate formation efficiency of this compound versus its analogues are needed to validate theoretical advantages.

Biological Activity

2,4-Dimethylbenzene-1-sulfonyl isocyanate, also known as toluene-2,4-disulfonyl isocyanate, is a sulfonamide derivative that has garnered attention for its diverse applications in biological and chemical research. This compound serves as a versatile building block in the synthesis of various biologically active molecules, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C9H11N2O2S. Its structure features a sulfonyl group attached to a dimethylbenzene moiety and an isocyanate functional group, which contributes to its reactivity and potential biological interactions.

PropertyValue
Molecular Weight197.26 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
ToxicityCauses severe skin burns and eye damage

The biological activity of this compound primarily stems from its ability to modify biomolecules through electrophilic reactions. The isocyanate group can react with nucleophiles such as amines and thiols, leading to the formation of stable urea or thiourea derivatives. This reactivity allows for the selective modification of proteins and other biomolecules, which can be exploited in drug design and development.

Applications in Medicinal Chemistry

  • Protein Modification : The compound has been utilized to modify proteins for various applications, including the development of enzyme inhibitors and targeted drug delivery systems .
  • Synthesis of Bioactive Compounds : It serves as a key intermediate in the synthesis of several biologically active compounds, including those targeting g-secretase and other receptors involved in neurodegenerative diseases .

Study 1: Inhibition of Enzyme Activity

A study investigated the use of this compound as a covalent inhibitor of specific enzymes involved in cancer progression. The compound demonstrated significant inhibitory effects on target enzymes, leading to reduced cell proliferation in vitro. The mechanism was attributed to the formation of stable enzyme-inhibitor complexes through nucleophilic attack on the isocyanate group.

Study 2: Antimicrobial Activity

Another research effort explored the antimicrobial properties of derivatives synthesized from this compound. Various derivatives were tested against gram-positive and gram-negative bacteria, showing promising results with certain modifications enhancing potency against resistant strains.

Research Findings

Recent research has highlighted the potential of this compound in developing novel therapeutic agents. Its ability to selectively modify biomolecules positions it as a valuable tool in pharmaceutical chemistry:

  • Cytotoxicity : Studies indicate that compounds derived from this sulfonamide exhibit cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction.
  • Selectivity : The specificity of reactions involving this compound allows for targeted modifications that can enhance drug efficacy while minimizing side effects .

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